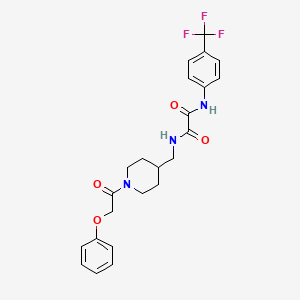![molecular formula C24H25N5O4 B3004092 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893955-40-3](/img/no-structure.png)
2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens . Imidazole rings are found in many important biological molecules, including certain vitamins and antibiotics .
Scientific Research Applications
Chemistry and Pharmacology of Naphthoquinone Derivatives
Background and Objectives
Naphthoquinones, including compounds like 7-Methyljuglone, are phenolic compounds with a variety of pharmacological activities. The review aimed to provide chemical and pharmacological data on such compounds, which may offer insights into the potential research applications of similar compounds (Mbaveng & Kuete, 2014).
Research on Hydantoin Derivatives
Chemistry and Applications
Hydantoins and their derivatives are known for their diverse biological and pharmacological activities in therapeutic and agrochemical applications. They are significant in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The review provides insights into the synthesis and potential applications of hydantoin derivatives, which may be relevant to understanding the broader scope of research applications for complex compounds (Shaikh et al., 2023).
Phosphorylated Derivatives of 1,3-Azoles
Synthesis and Properties
The review discusses the synthesis methods, chemical and biological properties of phosphorylated 1,3-azoles, including imidazoles. It also touches upon their applications in generating important organic compounds, including phosphorylated peptidomimetics, and their various types of biological activity, which could be relevant to the compound (Abdurakhmanova et al., 2018).
properties
CAS RN |
893955-40-3 |
|---|---|
Product Name |
2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C24H25N5O4 |
Molecular Weight |
447.495 |
IUPAC Name |
2-(2-ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O4/c1-3-32-16-15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
YYQMYDSLNXIHLH-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




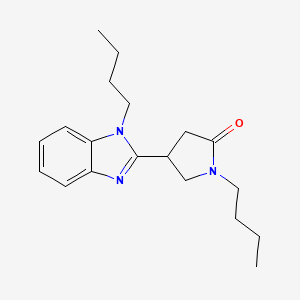

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

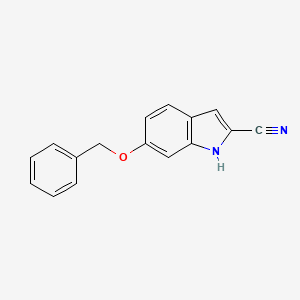
![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
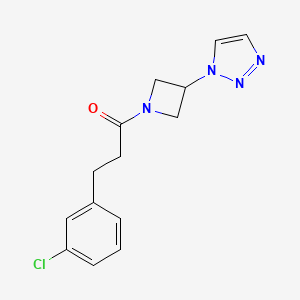
![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)
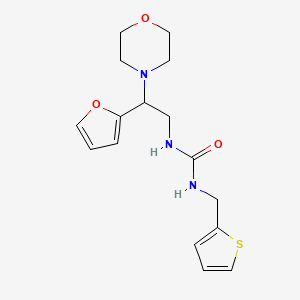
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)
